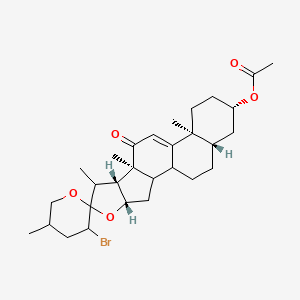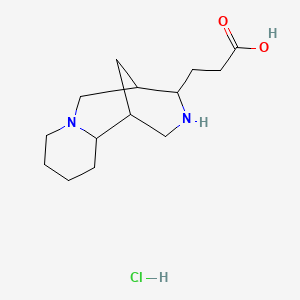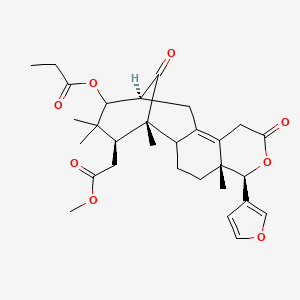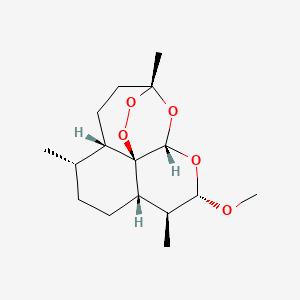
Artemether (SM-224)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artemether (SM-224) is a semi-synthetic derivative of artemisinin, a naturally occurring peroxide lactone derived from the traditional Chinese herbal remedy Artemisia annua L. Artemether is primarily known for its potent antimalarial and antischistosomal activities . It is used in combination with lumefantrine for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum .
Preparation Methods
Artemether is synthesized from artemisinin through a series of chemical reactions. The synthetic route involves the reduction of artemisinin to dihydroartemisinin, followed by methylation to produce artemether . The reaction conditions typically involve the use of reducing agents like sodium borohydride and methylating agents such as methyl iodide . Industrial production methods focus on optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
Artemether undergoes various chemical reactions, including:
Oxidation: Artemether can be oxidized to form artemisinin and other derivatives.
Reduction: Reduction of artemether leads to the formation of dihydroartemisinin.
Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are artemisinin, dihydroartemisinin, and other artemisinin derivatives .
Scientific Research Applications
Artemether has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various artemisinin derivatives.
Biology: Artemether is studied for its effects on cellular processes and its potential as an anticancer agent.
Medicine: It is widely used in the treatment of malaria and schistosomiasis.
Industry: Artemether is used in the pharmaceutical industry for the production of antimalarial drugs.
Mechanism of Action
Artemether exerts its effects through the generation of reactive oxygen species (ROS) that damage the cellular components of the parasites . The endoperoxide bridge within its chemical structure is believed to be responsible for its antimalarial activity . In the body, artemether is metabolized into dihydroartemisinin, which inhibits nucleic acid and protein synthesis in the parasites . The molecular targets include heme and other iron-containing molecules within the parasites .
Comparison with Similar Compounds
Artemether is part of the artemisinin family of compounds, which also includes artemisinin, dihydroartemisinin, arteether, and artesunate . Compared to these compounds, artemether has a rapid onset of action and is more effective in combination therapies . Its unique endoperoxide bridge and high lipid solubility contribute to its potent antimalarial activity .
Similar Compounds
Artemisinin: The parent compound, known for its antimalarial properties.
Dihydroartemisinin: A more active metabolite of artemisinin.
Arteether: Another derivative used in antimalarial treatments.
Artesunate: A water-soluble derivative used in severe malaria cases.
Artemether stands out due to its rapid action and effectiveness in combination therapies, making it a crucial component in the fight against malaria .
Properties
Molecular Formula |
C16H26O5 |
|---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
(1R,4S,5S,8S,9S,10S,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,14-,15+,16+/m0/s1 |
InChI Key |
SXYIRMFQILZOAM-RDAPPBCGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@H](O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid](/img/structure/B10814520.png)
![[4-[[(2R)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2R)-1-[[(2R)-1-[[(3R,4S,5R)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814528.png)
![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B10814530.png)
![2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile](/img/structure/B10814554.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814560.png)
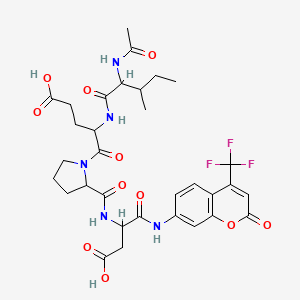
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-[(1S)-1-{[(1S)-1-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)e](/img/structure/B10814562.png)
![(2S,12Z,14Z,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-trihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,9,11-tetraoxo-1,2,6,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate](/img/structure/B10814583.png)

![Calcitriol impurity C [EP impurity]](/img/structure/B10814588.png)
![(1R,10R,13S,14S)-7-[(3R,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2S)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B10814594.png)
